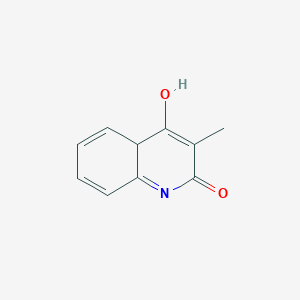
4-hydroxy-3-methyl-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methyl-4aH-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 4-position and a methyl group at the 3-position. The unique structure of this compound makes it an interesting subject for research due to its potential biological and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-methyl-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the condensation of N-methylaminobenzoic acid with acetic anhydride and acetic acid, followed by refluxing the reaction mixture for several hours . Another method involves the domino aldol condensation reaction of 4-hydroxy-2(1H)-quinolinone with acetaldehyde in the presence of diethylamine as a base in refluxing benzene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free and catalyst-free conditions, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetaldehyde, diethylamine, and acetic anhydride. Reaction conditions often involve refluxing the reaction mixture in solvents such as benzene or acetic acid .
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives, which are valuable in pharmaceutical research due to their potential therapeutic properties .
Scientific Research Applications
4-Hydroxy-3-methyl-4aH-quinolin-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has been studied for its potential antimicrobial and antifungal activities . In medicine, derivatives of this compound have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-hydroxy-3-methyl-4aH-quinolin-2-one include other quinoline derivatives such as 2-hydroxyquinoline, 4-hydroxyquinoline, and 2,4-dihydroxyquinoline . These compounds share a similar quinoline core structure but differ in the position and type of substituents.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the hydroxyl group at the 4-position and the methyl group at the 3-position can enhance its solubility and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5,7,12H,1H3 |
InChI Key |
FSBRTWHLJLXGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2C=CC=CC2=NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


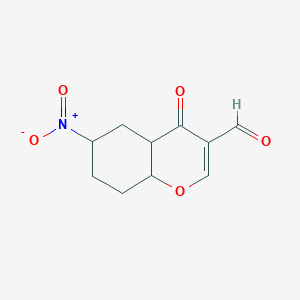
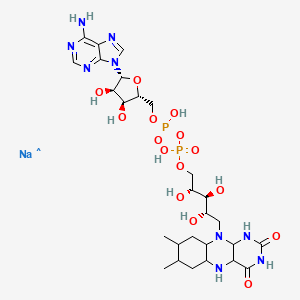
![7-bromo-3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12356759.png)
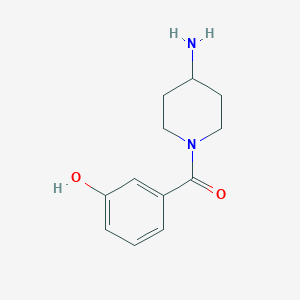
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1)](/img/structure/B12356769.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356780.png)
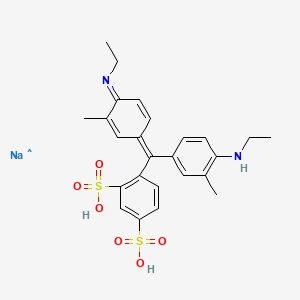
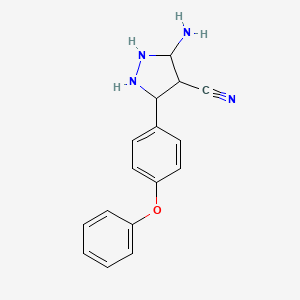

![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
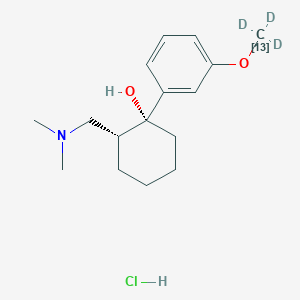
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12356827.png)
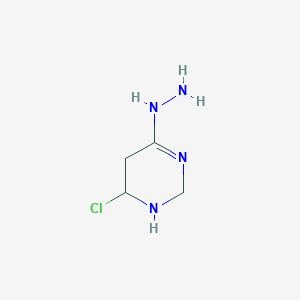
![5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12356830.png)
